3-Ethoxy-spiro[3.4]octa-2,6-dien-1-one
Description
3-Ethoxy-spiro[3.4]octa-2,6-dien-1-one (CAS: 455264-70-7) is a spirocyclic enone derivative featuring a bicyclic framework with a fused cyclopropane and cyclohexenone ring system. Its synthesis involves the reaction of cyclopent-3-ene carboxylic acid with oxalyl chloride to form an acyl chloride intermediate, followed by coupling with ethoxyacetylene in the presence of triethylamine, yielding the product as a pale yellow oil in 73% yield . Key physicochemical properties include a molecular ion peak at m/z 164.9 (ES+), zero hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds, as calculated from its structure .
This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing spirocyclic analogs for drug discovery.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-ethoxyspiro[3.4]octa-1,6-dien-3-one |
InChI |
InChI=1S/C10H12O2/c1-2-12-9-7-8(11)10(9)5-3-4-6-10/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
KLDQBQKSRKVVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C12CC=CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Ethoxy vs. Hydroxy Derivatives
3-Hydroxy-spiro[3.4]octa-2,6-dien-1-one (8j)
- Synthesis : Derived from 3-Ethoxy-spiro[3.4]octa-2,6-dien-1-one via acid hydrolysis, yielding a hydroxyl group instead of ethoxy .
- Physicochemical Properties: Hydrogen bond donors: 1 (vs. 0 in the ethoxy analog). Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents like water or methanol. Molecular ion peak: Not explicitly reported, but expected to differ due to the hydroxyl group’s mass and ionization behavior.
- Applications : The hydroxyl group facilitates further functionalization (e.g., glycosylation or esterification), making it a preferred intermediate in synthesizing bioactive molecules.
3-Hydroxy-7,7-dioxo-7λ⁶-thia-spiro[3.5]non-2-en-1-one (8i)
- Structure: Features a sulfur atom in the spiro[3.5]nonane ring and a sulfone group (7,7-dioxo) .
- Synthesis : Prepared via HCl-mediated hydrolysis of its precursor, yielding a water-soluble off-white solid (68% yield).
- Key Differences :
- The sulfone group introduces strong electron-withdrawing effects, altering reactivity in cycloaddition or nucleophilic substitution reactions.
- Higher molecular weight (m/z 202.9) compared to the ethoxy analog (164.9).
- Increased hydrogen bond acceptors (4 vs. 2) due to sulfone and ketone groups.
Spiro Ring Size and Functional Group Variations
Spiro[3.4]octa-2,6-dien-1-one vs. Spiro[3.5]non-2-en-1-one
- Ring Strain: The spiro[3.4] system (cyclopropane fused to cyclohexenone) imposes greater ring strain than the spiro[3.5] system, affecting thermal stability and reaction pathways.
- Synthetic Accessibility : Spiro[3.4] derivatives like this compound are synthesized via alkyne coupling, while spiro[3.5] analogs (e.g., 8i) require additional steps to introduce sulfur and sulfone groups .
Physicochemical and Functional Comparison Table
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